molecular formula C22H25Cl2F3N4O3 B10862107 (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride

Cat. No.: B10862107
M. Wt: 521.4 g/mol
InChI Key: KWQPRUCXYQBCLR-GXKRWWSZSA-N
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Description

AFP464 (dihydrochloride), also known as aminoflavone prodrug, is a novel anticancer agent currently under clinical investigation. It is a lysine prodrug of aminoflavone, designed to improve the solubility of the parent compound. AFP464 has shown promise in treating various types of cancer, including breast cancer, by targeting the aryl hydrocarbon receptor pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

AFP464 is synthesized by attaching a lysine moiety to aminoflavoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, AFP464 is produced in sterile, single-use vials containing a yellow solution of AFP464 with sodium acetate trihydrate and glacial acetic acid. The solution is further diluted in 5% dextrose in water to achieve the desired concentration for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

AFP464 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AFP464 include organic solvents, catalysts, and enzymes such as cytochrome P450. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of AFP464 include its active metabolites, which bind to DNA and induce cell death. These metabolites are crucial for the compound’s anticancer activity .

Mechanism of Action

AFP464 exerts its effects by activating the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to AhR, AFP464 is transported into the nucleus, where it induces the expression of cytochrome P450 enzymes, particularly CYP1A1. These enzymes metabolize AFP464 into reactive intermediates that bind covalently to DNA, leading to DNA damage, activation of the p53 pathway, and apoptosis (programmed cell death) .

Properties

Molecular Formula

C22H25Cl2F3N4O3

Molecular Weight

521.4 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride

InChI

InChI=1S/C22H23F3N4O3.2ClH/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;;/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H/t13-;;/m0../s1

InChI Key

KWQPRUCXYQBCLR-GXKRWWSZSA-N

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.Cl.Cl

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.Cl.Cl

Origin of Product

United States

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